molecular formula C9H9NO5 B12841586 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone

1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone

Cat. No.: B12841586
M. Wt: 211.17 g/mol
InChI Key: IQYUJHBQXHMWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(4-hydroxy-5-methoxyphenyl)ethanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions, followed by purification processes such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl ethanones.

Scientific Research Applications

1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
  • 1-(2-Hydroxy-5-methylphenyl)ethanone
  • 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone

Uniqueness: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

1-(5-hydroxy-4-methoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO5/c1-5(11)6-3-8(12)9(15-2)4-7(6)10(13)14/h3-4,12H,1-2H3

InChI Key

IQYUJHBQXHMWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.